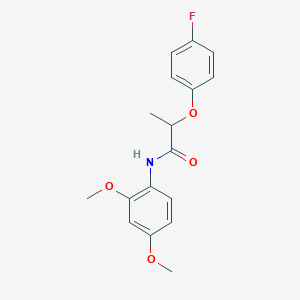

N-(2,4-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide

Description

N-(2,4-Dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide is a synthetic amide derivative featuring a 2,4-dimethoxyphenylamine moiety linked via a propanamide backbone to a 4-fluorophenoxy group. These compounds are primarily investigated for their biological activities, including kinase inhibition (e.g., CK inhibitors) and antimicrobial properties (e.g., Pseudomonas inhibitors) .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4/c1-11(23-13-6-4-12(18)5-7-13)17(20)19-15-9-8-14(21-2)10-16(15)22-3/h4-11H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYKBSGWVPMVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)OC)OC)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C17H18FNO3

- Molecular Weight : 301.33 g/mol

- IUPAC Name : this compound

The presence of methoxy and fluorine substituents is expected to influence the biological activity of this compound significantly.

Anticancer Activity

Recent studies have explored the anticancer potential of various propanamide derivatives, including those with similar structural features to this compound. The following findings summarize its activity:

- Cytotoxicity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives with methoxy groups demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Similar Derivative A | A549 | 0.76 |

| Similar Derivative B | MDA-MB-231 | 1.47 |

The mechanism through which this compound exerts its effects may involve:

- Inhibition of Cell Proliferation : Studies suggest that compounds with similar phenolic structures inhibit cell proliferation by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : The presence of fluorine and methoxy groups has been linked to reduced inflammatory responses through modulation of cytokine production, specifically decreasing levels of IL-1β and TNF-α in vitro .

Case Studies

- In Vitro Studies : In a controlled study, this compound exhibited significant cytotoxicity against human leukemia cell lines. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

- Animal Models : Preliminary animal studies indicated that administration of the compound resulted in reduced tumor growth rates in xenograft models when compared to control groups treated with vehicle solutions.

Comparison with Similar Compounds

Key Observations

For example, dichlorophenoxy derivatives () show higher lipophilicity than methoxy-substituted analogues .

Synthetic Yields : Cyclic amine substituents (e.g., cyclopropyl in ) yield lower quantities (32–65%) compared to linear chains, highlighting synthetic challenges .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2,4-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HATU or EDC/HOBt in polar aprotic solvents (e.g., DMF) under nitrogen protection. For example, analogous compounds were prepared by reacting 3-(2,4-dimethoxyphenyl)propionic acid with amines or phenoxy precursors . Purification typically involves flash chromatography (e.g., 30–50% ethyl acetate/petrol ether gradients) or RP-18 columns for polar impurities . Purity validation requires ¹H/¹³C NMR, mass spectrometry (MS), and thin-layer chromatography (TLC) with Rf values to confirm structural integrity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Assign peaks for methoxy (δ ~3.8–4.0 ppm), fluorophenoxy (δ ~6.8–7.2 ppm), and propanamide backbone protons (δ ~1.2–2.5 ppm) .

- Mass Spectrometry (ESI/MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Melting Point Analysis : Compare observed values (e.g., 100–130°C) to literature data to assess crystallinity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Initial screens may include:

- Antimicrobial Testing : Minimal inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Bacillus subtilis) using broth microdilution .

- Enzyme Inhibition : Kinetic assays targeting enzymes like FabI (enoyl-ACP reductase) for antibacterial activity .

- Cytotoxicity : MTT assays on mammalian cell lines to evaluate safety margins .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing 4-fluorophenoxy with dichlorophenoxy or cyanophenyl groups) to assess impacts on bioactivity .

- Pharmacophore Modeling : Use tools like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., methoxy groups) and hydrophobic regions .

- 3D-QSAR : Employ CoMFA/CoMSIA models to correlate steric/electronic features with activity data .

Q. What computational strategies are effective for predicting binding modes and selectivity?

- Methodological Answer :

- Molecular Docking : Dock the compound into target proteins (e.g., Pseudomonas FabI) using AutoDock Vina, focusing on interactions with catalytic residues (e.g., Tyr156) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- Free Energy Calculations : Use MM-PBSA to quantify binding affinities and compare with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (e.g., unreacted starting materials) .

- Assay Standardization : Control variables like bacterial strain viability, solvent (DMSO) concentration, and incubation time .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.